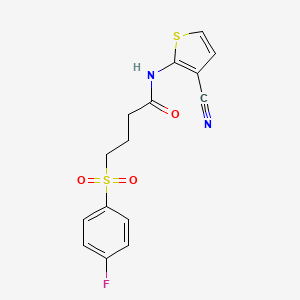

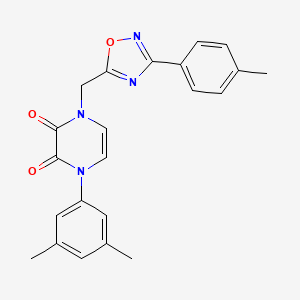

![molecular formula C19H17NO3S B3002508 4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone CAS No. 338398-00-8](/img/structure/B3002508.png)

4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone" is a pyridinone derivative with potential pharmacological properties. Pyridinones are a class of compounds known for their diverse biological activities, including their role as cyclooxygenase inhibitors, which are important in the development of anti-inflammatory drugs . The presence of a sulfonyl group, as seen in the related compound 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, can significantly affect the reactivity and electronic properties of the pyridinone core .

Synthesis Analysis

The synthesis of pyridinone derivatives often involves the introduction of various substituents that can modulate the compound's biological activity. For instance, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to the compound , has been achieved by introducing a substituent at the C5 position of the central pyridine ring to optimize COX-2 inhibitory activity . Similarly, sulfolene pyridinones have been synthesized as precursors for ortho-quinodimethanes, which can undergo cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of pyridinone derivatives is crucial in determining their chemical reactivity and biological activity. For example, the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine reveals a three-dimensional network stabilized by π–π interactions, which could be indicative of the solid-state behavior of similar compounds . The dihedral angle between the sulfonyl ring and the pyridine unit is also significant, as it can influence the overall molecular conformation .

Chemical Reactions Analysis

Pyridinone derivatives can participate in various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of sodium phenylsulfinate with pentachloropyridine has been used to synthesize 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, demonstrating the impact of the sulfonyl group on the regiochemistry of aromatic nucleophilic substitution . Additionally, electrochemical radical δ-H sulfonylation has been employed to construct new C(sp2)-S bonds, highlighting the versatility of pyridinone derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure and substituents. The introduction of sulfonyl groups can lead to changes in the electronic properties of the compound, as seen in the iron(II) complexes of sulfonyl-dipyrazolylpyridine ligands, where the oxidized sulfur centers stabilize the low-spin states of the complexes . Moreover, the supramolecular structures of isomeric sulfonamides show different hydrogen-bonding arrangements, which can affect the solubility and stability of the compounds .

科学的研究の応用

Synthesis and Properties of Fluorinated Polyamides

A study by Liu et al. (2013) in the Journal of Fluorine Chemistry explored the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrated high thermal stability, good solubility in organic solvents, and could be cast into transparent, flexible, and strong films with low dielectric constants and high transparency. This research contributes to the development of advanced materials with potential applications in various industries, including electronics and aerospace (Liu et al., 2013).

Metal Complexes with Pyridinone Derivatives

Sousa et al. (2001) in the New Journal of Chemistry investigated the structural characterization of metal complexes containing 1-[(4-methylphenyl)sulfonyl]-2-[(2-pyridylmethylene)amino]benzene. Their work provided valuable insights into the formation of various metal complexes with potential applications in catalysis, material science, and medicinal chemistry (Sousa et al., 2001).

Novel Synthesis of Sulfonated Polybenzimidazoles

Liu et al. (2014) in Solid State Ionics presented a novel series of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for potential use as proton exchange membranes. These polymers showed excellent thermal stability, low water uptake, good mechanical properties, and high conductivity, indicating their promise for applications in fuel cell technology (Liu et al., 2014).

Antimicrobial Activity of Novel Compounds

The antimicrobial activity of novel compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole was investigated by El‐Emary et al. (2002). They demonstrated that these new heterocycles showed significant antimicrobial properties, highlighting their potential in pharmaceutical research and development (El‐Emary et al., 2002).

Synthesis of Ionic Liquids for Catalysis

Moosavi‐Zare et al. (2013) synthesized and characterized novel ionic liquids, specifically 1-sulfopyridinium chloride, and demonstrated their efficacy as catalysts for tandem Knoevenagel–Michael reactions. This research contributes to the development of new catalytic materials for organic synthesis and industrial applications (Moosavi‐Zare et al., 2013).

Alzheimer's Therapy: Metal Ion-Binding Agents

Scott et al. (2011) explored N-aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as agents for Alzheimer's therapy. These molecules showed promise in sequestering, redistributing, and removing metal ions, a crucial aspect of developing therapies for neurodegenerative diseases like Alzheimer's (Scott et al., 2011).

作用機序

Target of Action

The primary target of 4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .

Mode of Action

This compound acts as a potent and selective inhibitor of Wnt/β-catenin signaling . It binds to β-catenin, promoting its degradation, and specifically downregulates Wnt/β-catenin target genes . This interaction leads to a decrease in the active β-catenin levels, thereby inhibiting the Wnt signaling-dependent proliferation of cancer cells .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway, which is a key regulator of cell growth and differentiation . By inhibiting this pathway, the compound can suppress the expansion of established tumors from Wnt-dependent cancer cells .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . In vivo studies have shown that it can inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models .

特性

IUPAC Name |

4-methyl-3-(4-methylphenyl)sulfonyl-6-phenyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-13-8-10-16(11-9-13)24(22,23)18-14(2)12-17(20-19(18)21)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRRIIAGJMNWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

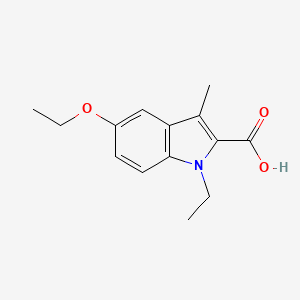

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)

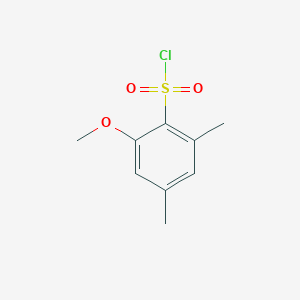

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

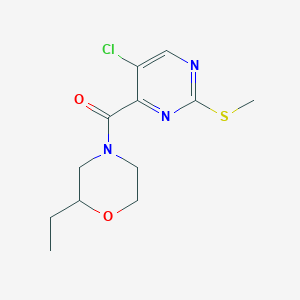

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)